CaCCinh-A01

説明

CaCC(inh)-A01 is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM). CaCC(inh)-A01 (30 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. CaCC(inh)-A01 also attenuates CaCC TMEM16-A-induced proliferation in cancer cell lines through targeted degradation of the protein and reduces BKCa channel activity in human red blood cells.

Potent, selective class A inhibitor of calcium-activated chloride channels

CaCCinh-A01, also known as TMEM16 Blocker I, is a TMEM16 Blocker. This compound is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM).

作用機序

Target of Action

CaCCinh-A01 primarily targets TMEM16A (transmembrane member 16A) and anoctamin-1 (ANO1) . These are calcium-activated chloride channels (CaCCs) that play a significant role in various physiological processes, including fluid secretion, smooth muscle contraction, and the control of electrical signaling in certain neurons .

Mode of Action

This compound interacts with its targets by inhibiting the chloride channel function of TMEM16A and ANO1 . It facilitates the endoplasmic reticulum-associated, proteasome-dependent degradation of ANO1 . This interaction results in a decrease of ANO1 protein levels, which correlates with the inhibition of cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to activate the mitochondrial apoptosis pathway and cause cell cycle arrest . This leads to a decrease in cell proliferation and an increase in cell necrosis and apoptosis . Additionally, it up-regulates reactive oxygen species (ROS) levels .

Pharmacokinetics

It’s known that this compound is a potent inhibitor that fully inhibits cacc current in human bronchial and intestinal cells .

Result of Action

The action of this compound results in a decrease in cell viability and repression of cell migration . It also inhibits cell proliferation through cell cycle arrest and mitochondrial-related pathways . These effects demonstrate its potential as an anti-tumor agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of this inhibitor was studied using methods representing the integral ion current through the membrane . .

生化学分析

Biochemical Properties

CaCCinh-A01 plays a pivotal role in biochemical reactions by inhibiting calcium-activated chloride channels. It interacts with proteins of the anoctamine family, specifically ANO1 (TMEM16A), ANO2 (TMEM16B), and ANO6 (TMEM16F). These proteins form calcium-activated chloride channels and phospholipid scramblases. The interaction between this compound and these proteins results in the inhibition of the channel’s open state probability, current amplitude, and dwelling time .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, this compound reduces the open state probability of ANO6 channels, leading to decreased ion transport and altered cellular homeostasis . Additionally, it affects the secretion of exocrine glands and the regulation of the nervous system through its interaction with ANO1 and ANO2 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with calcium-activated chloride channels. By binding to these channels, this compound inhibits their activity, leading to a reduction in ion transport across the cell membrane. This inhibition is achieved through a decrease in the current amplitude and the dwelling time of the channel’s open state . Furthermore, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on calcium-activated chloride channels for extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits calcium-activated chloride channels without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in ion transport and cellular homeostasis . Threshold effects have been observed, where the inhibitory effects of this compound plateau at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate ion transport and cellular metabolism. The compound affects metabolic flux by modulating the activity of calcium-activated chloride channels, leading to changes in metabolite levels . Additionally, this compound may influence the activity of enzymes involved in the synthesis and degradation of cellular metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound is crucial for its inhibitory effects on calcium-activated chloride channels and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target calcium-activated chloride channels, allowing it to exert its inhibitory effects . The localization of this compound also influences its interactions with other biomolecules and its overall impact on cellular processes .

生物活性

CaCCinh-A01 is a selective inhibitor of calcium-activated chloride channels (CaCCs), specifically targeting the TMEM16A (ANO1) channel, which plays a significant role in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular proliferation, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of TMEM16A currents. The compound has been shown to block chloride conductance in various cell types, including human bronchial and intestinal cells, with an IC50 value around 10 μM for CaCCs and approximately 2.1 μM for TMEM16A specifically .

Structural Insights

Recent studies have elucidated the binding mechanism of this compound to TMEM16A. The binding site is located above the pore of the channel, leading to a collapse of the channel structure upon binding. Key residues involved in this interaction include R515, K603, and E623, confirmed through site-directed mutagenesis .

Effects on Cell Proliferation

This compound has demonstrated significant effects on the proliferation of ANO1-dependent cancer cell lines. Research indicates that the compound not only inhibits ANO1-dependent chloride conductance but also reduces ANO1 protein levels through endoplasmic reticulum-associated proteasomal degradation .

Case Studies

- Cancer Cell Lines : In studies involving head and neck squamous cell carcinoma (HNSCC) lines such as Te11 and FaDu, this compound effectively decreased cell viability and colony formation over a period exceeding 72 hours . The compound's anti-proliferative effects were attributed to its ability to diminish ANO1 protein levels rather than merely inhibiting its channel activity.

- Fibroblast Cells : In cardiac fibroblasts, both this compound and T16Ainh-A01 were shown to inhibit collagen secretion and cell proliferation significantly. This suggests potential applications in treating fibrotic diseases .

Comparative Analysis of Inhibitors

| Inhibitor | Target | IC50 (μM) | Effect on Proliferation | Mechanism |

|---|---|---|---|---|

| This compound | TMEM16A | 2.1 | Significant reduction | Promotes proteasomal degradation of ANO1 |

| T16Ainh-A01 | TMEM16A | ~10 | Minimal effect | Primarily inhibits channel activity without degrading ANO1 |

| MONNA | TMEM16A | Not specified | Moderate effect | Similar mechanism but less studied |

Pharmacokinetic Properties

This compound is noted for its favorable pharmacokinetic properties, making it a candidate for further drug development targeting TMEM16A-related disorders . Its ability to selectively inhibit chloride currents in various tissues positions it as a valuable tool in both research and therapeutic contexts.

科学的研究の応用

Antifibrotic Properties

Recent studies have highlighted the antifibrotic effects of CaCCinh-A01. In vitro experiments demonstrated that this compound significantly represses cell proliferation, migration, and collagen secretion in cardiac fibroblasts. Specifically, this compound reduced the expression levels of anoctamin-1 (ANO1) and α-smooth muscle actin (α-SMA), which are critical markers for fibrosis .

Case Study: Cardiac Fibroblasts

- Objective : To assess the effects of this compound on cardiac fibroblasts.

- Findings :

- Reduced cell viability and proliferation.

- Inhibition of collagen secretion.

- Downregulation of ANO1 and α-SMA expression.

Cancer Research

In cancer biology, this compound has been studied for its role in inhibiting tumor cell proliferation and metastasis. Research indicates that it can suppress the growth of various cancer cell lines, including colon cancer cells. The compound not only inhibits cell invasion but also induces apoptosis in certain cancer types .

Case Study: HT-29 Colon Cancer Cells

- Objective : To evaluate the antitumor effects of this compound on HT-29 cells.

- Findings :

- Significant reduction in cell proliferation.

- Induction of apoptosis markers.

- Potential pathways involved include modulation of ion channel activity leading to altered cellular signaling.

Gastrointestinal Applications

This compound has shown promise in gastrointestinal research, particularly concerning its effects on chloride secretion and fluid accumulation in intestinal models. Studies have indicated that high concentrations of this compound effectively inhibit stimulated chloride currents, which can be beneficial in conditions like diarrhea induced by rotavirus .

Case Study: Intestinal Fluid Accumulation

- Objective : To investigate the effects of this compound on intestinal fluid dynamics.

- Findings :

- High concentrations inhibited fluid accumulation in mouse ileal loops.

- Demonstrated potential as a therapeutic agent against rotaviral diarrhea.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of brain injury, it has been shown to attenuate infarct size and neurological deficits by reducing TMEM16A expression, indicating a potential role in stroke management .

Case Study: Stroke Models

- Objective : To assess neuroprotective effects in animal models.

- Findings :

- Reduction in brain infarct size.

- Improvement in neurological function post-injury.

Data Summary Table

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antifibrotic | Inhibits collagen secretion | Reduced ANO1 and α-SMA expression in cardiac fibroblasts |

| Cancer Research | Suppresses tumor growth | Induced apoptosis in HT-29 colon cancer cells |

| Gastrointestinal Disorders | Inhibits chloride secretion | Reduced fluid accumulation in rotavirus models |

| Neuroprotection | Attenuates brain injury | Decreased infarct size and improved neurological outcomes |

特性

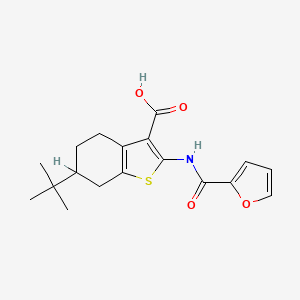

IUPAC Name |

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEOBQFRYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。